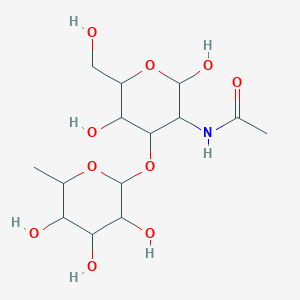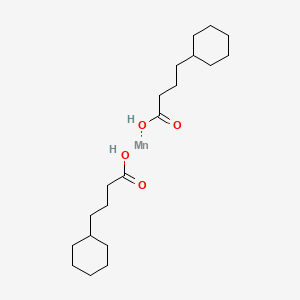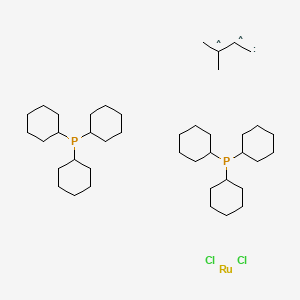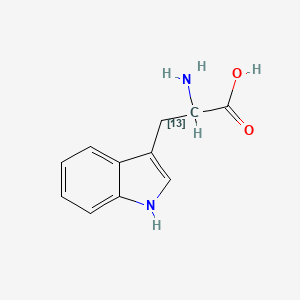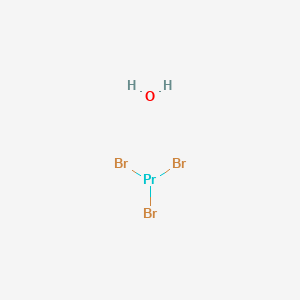![molecular formula C17H26O2S B15088943 [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry and its role as a chiral auxiliary in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate typically involves the reaction of (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexanol with ®-4-methylbenzenesulfinyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Studied for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets. The sulfinyl group plays a crucial role in these interactions, often participating in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate can be compared with other similar compounds such as:
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (S)-4-methylbenzenesulfinate: Differing only in the stereochemistry of the sulfinyl group, this compound exhibits different reactivity and selectivity in chemical reactions.
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfonate: This compound has a sulfonate group instead of a sulfinyl group, leading to different chemical properties and applications.
The uniqueness of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate lies in its specific stereochemistry and the presence of the sulfinyl group, which imparts distinct reactivity and selectivity in various chemical processes .
Properties
Molecular Formula |
C17H26O2S |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate |
InChI |
InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16+,17-,20+/m0/s1 |
InChI Key |
NQICGNSARVCSGJ-DZIWXPPMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O[S@@](=O)C2=CC=C(C=C2)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


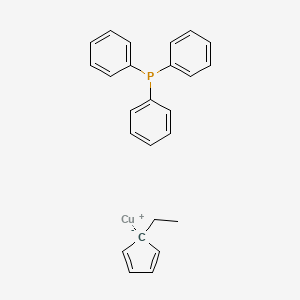
![1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15088878.png)
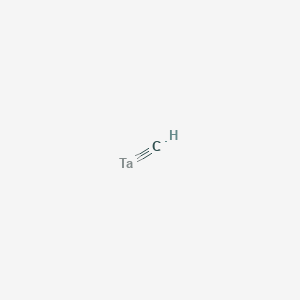

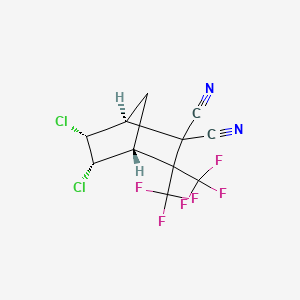

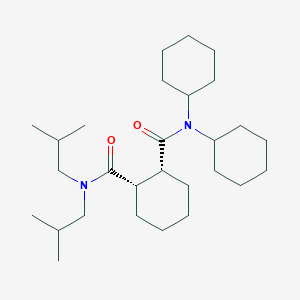
![(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene](/img/structure/B15088912.png)
